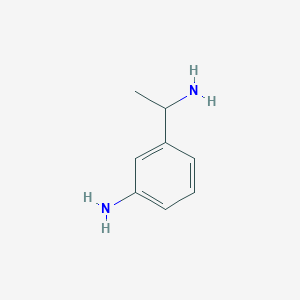

3-(1-Aminoethyl)aniline

Descripción

Significance of Chiral Amines and Aniline (B41778) Derivatives in Advanced Synthetic Methodologies

Chiral amines, including aniline derivatives, are indispensable building blocks in organic synthesis. d-nb.info Their importance stems from their prevalence in a vast array of biologically active compounds, such as pharmaceuticals, natural products, and agrochemicals. d-nb.infonih.gov Nearly half of all currently approved drugs contain optically active amines, highlighting their therapeutic relevance. nih.gov The precise three-dimensional structure of these amines is often crucial for their biological function, making the development of methods for their enantiomerically pure synthesis a major goal in chemistry. ijrpr.com

Aniline derivatives, specifically, are versatile precursors in the synthesis of complex molecules. lookchem.combohrium.com They participate in a wide range of chemical transformations, including the formation of C-N bonds, which are central to the structure of many functional materials and biologically active compounds. rsc.org Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and organocatalysis, have greatly expanded the toolkit for creating highly functionalized and structurally diverse N-substituted arylamines from aniline-based starting materials. ijrpr.combohrium.comrsc.org The development of these methods allows chemists to construct intricate molecular architectures with high levels of precision and efficiency. ijrpr.com

The compound 3-(1-Aminoethyl)aniline, with its chiral center and reactive amino groups, is a prime example of a valuable intermediate in these advanced synthetic strategies. cymitquimica.com Its structure allows it to be used in asymmetric synthesis, where the goal is to create a specific stereoisomer of a target molecule. cymitquimica.com

Overview of the Role of Stereochemistry in Chemical and Biological Systems

Stereochemistry is the branch of chemistry concerned with the three-dimensional arrangement of atoms and molecules and its effect on chemical reactions. wikipedia.orgnumberanalytics.com This field is of paramount importance because the spatial arrangement of atoms dictates a molecule's properties, including its stability, reactivity, and, most critically, its biological activity. numberanalytics.comlongdom.org Molecules that have the same chemical formula but different spatial arrangements are known as stereoisomers. solubilityofthings.com

A key concept in stereochemistry is chirality, which describes molecules that are non-superimposable on their mirror images, much like a pair of hands. longdom.org These mirror-image pairs are called enantiomers. While enantiomers have identical physical properties in an achiral environment (e.g., melting point, boiling point), they can exhibit vastly different behaviors in a chiral environment, such as the human body. numberanalytics.comuou.ac.in

Biological systems, including enzymes and receptors, are inherently chiral and often interact selectively with only one enantiomer of a chiral molecule. solubilityofthings.comnumberanalytics.com This stereospecificity means that one enantiomer of a drug might produce a desired therapeutic effect, while the other could be inactive or even cause severe adverse effects. uou.ac.in The infamous case of thalidomide (B1683933) serves as a stark reminder of this, where one enantiomer was effective against morning sickness while the other caused devastating birth defects. wikipedia.orguou.ac.in Consequently, understanding and controlling stereochemistry is absolutely essential in the fields of drug design, pharmacology, and biochemistry to ensure the development of safe and effective medicines. solubilityofthings.comnumberanalytics.com

Historical Context of Substituted Anilines and Chiral Aminoalkyl Substituents in Chemical Synthesis

The history of substituted anilines is deeply intertwined with the development of synthetic organic chemistry. Aniline itself was first isolated in the early 19th century, and its discovery paved the way for the burgeoning synthetic dye industry. Over time, chemists began to explore the reactivity of the aniline ring, leading to a wide variety of substituted derivatives. These compounds proved to be versatile intermediates for creating a vast range of organic molecules. rsc.orggoogle.com

The introduction of aminoalkyl substituents, particularly chiral ones, represented a significant advancement. The development of synthetic routes to these molecules has been a continuous area of research. Early methods often involved multi-step sequences, but modern chemistry has seen the emergence of more direct and efficient strategies, such as reductive amination and transition-metal-catalyzed reactions. d-nb.infoijrpr.comacs.org The ability to introduce a chiral aminoalkyl group onto an aniline ring opened up new possibilities for creating complex, enantiomerically pure molecules. rsc.org These building blocks are crucial for synthesizing pharmaceuticals and other biologically active compounds where specific stereochemistry is required for desired activity. d-nb.inforsc.org The evolution of these synthetic methods reflects the broader progress in organic chemistry toward greater precision and control over molecular architecture. ijrpr.com

Physicochemical Properties of this compound

This compound is an organic compound characterized by an aniline ring substituted with an aminoethyl group at the meta-position. cymitquimica.com The presence of a chiral center at the first carbon of the ethyl group gives rise to two enantiomers, (R)-3-(1-Aminoethyl)aniline and (S)-3-(1-Aminoethyl)aniline. cymitquimica.com

| Property | Value | Source |

| Molecular Formula | C₈H₁₂N₂ | cymitquimica.com |

| Molecular Weight | 136.19 g/mol | |

| Appearance | Solid | |

| Melting Point | 51-56 °C | |

| CAS Number (racemate) | 129725-48-0 | |

| CAS Number ((S)-enantiomer) | 317830-29-8 | cymitquimica.comglpbio.com |

| CAS Number ((S)-enantiomer HCl salt) | 1391585-30-0 | cymitquimica.combldpharm.com |

The compound's two amino groups—one primary aromatic amine on the ring and one primary aliphatic amine on the ethyl side chain—contribute to its chemical reactivity and its utility as a building block in synthesis. cymitquimica.com It is known to participate in reactions such as nucleophilic substitutions and coupling reactions. cymitquimica.com A related, protected version, tert-Butyl N-[3-(1-aminoethyl)phenyl]carbamate, is also used as a versatile building block, allowing for selective functionalization in the synthesis of complex organic compounds. lookchem.com

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-(1-aminoethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-6(9)7-3-2-4-8(10)5-7/h2-6H,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBWYRMCXWROJMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40378053 | |

| Record name | 3-(1-aminoethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129725-48-0 | |

| Record name | 3-(1-aminoethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 129725-48-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 1 Aminoethyl Aniline and Its Derivatives

Stereoselective Synthesis of 3-(1-Aminoethyl)aniline

Stereoselective synthesis aims to produce a single, desired stereoisomer from a mixture of possibilities. For a chiral molecule like this compound, this means selectively forming either the (R) or (S) enantiomer. cymitquimica.com This control is crucial as different enantiomers of a molecule can exhibit vastly different biological activities. Key strategies to achieve this include asymmetric synthesis, which utilizes chiral catalysts or auxiliaries to guide the formation of the desired stereocenter. sigmaaldrich.comnih.gov

Asymmetric synthesis provides the most direct and efficient pathways to enantiomerically enriched compounds. For chiral amines, prominent approaches include the enantioselective reduction of imines or the use of temporarily attached chiral groups that direct subsequent transformations. These methods bypass the need for classical resolution techniques, which are inherently less efficient. nih.gov

Enantioselective reductive amination (ERA) is a powerful and widely used transformation for converting prochiral ketones into chiral amines in a single step. researchgate.netd-nb.info The process typically involves the in-situ formation of an imine from a ketone (such as 3-aminoacetophenone, a precursor to this compound) and an amine source (e.g., ammonia (B1221849) or ammonium (B1175870) salts), followed by asymmetric reduction catalyzed by a chiral metal complex. researchgate.net

Transition metals like iridium, rhodium, and ruthenium, paired with chiral phosphine (B1218219) ligands, are frequently employed. nih.govresearchgate.net These catalytic systems can achieve high yields and excellent enantioselectivities under hydrogenation conditions. researchgate.net Organocatalytic methods, often using chiral Brønsted acids like phosphoric acids in conjunction with a reducing agent such as a Hantzsch ester, have also emerged as a viable metal-free alternative. researchgate.net The choice of catalyst, solvent, and amine source can significantly influence the reaction's efficiency and stereochemical outcome. researchgate.net

Table 1: Research Findings on Enantioselective Reductive Amination Systems

| Catalyst System | Substrate Type | Key Features | Reported Selectivity | Reference |

|---|---|---|---|---|

| [Ir(cod)Cl]₂ / (R)-(S)-PPF-P(3,5-xyl)₂ | Aryl Ketones / Anilines | In-situ catalyst generation; effective for reductive alkylation. | Good enantiomeric excess (e.g., 76-78% ee). researchgate.net | researchgate.net |

| [Ru(PPh₃)₃H(CO)Cl] / (S,S)‐f‐binaphane | Aliphatic Ketones / NH₄I | Direct conversion to primary amines using H₂ as reductant. | Up to 74% ee for aliphatic amines. researchgate.net | researchgate.net |

| Ru-dtbm-Segphos Complex | Aryl Methyl Ketones / NH₃ | Applicable to large-scale synthesis of pharmaceutically relevant primary amines. | >93% ee on a multi-kilogram scale. researchgate.net | researchgate.net |

| Chiral Phosphoric Acids / Hantzsch Ester | Ketones / Aniline (B41778) Derivatives | Organocatalytic, metal-free approach. | Demonstrated for a range of aniline substrates. researchgate.net | researchgate.net |

The use of chiral auxiliaries is a classic and reliable strategy for asymmetric synthesis. sigmaaldrich.com In this approach, a prochiral substrate is temporarily bonded to an enantiomerically pure chiral molecule (the auxiliary). sigmaaldrich.com The auxiliary then directs the stereochemistry of a subsequent reaction before being cleaved and recycled. sigmaaldrich.com

For the synthesis of chiral amines like this compound, N-tert-butanesulfinamide has proven to be a highly effective chiral auxiliary. researchgate.net Condensation of a prochiral ketone with (R)- or (S)-tert-butanesulfinamide yields a chiral N-tert-butanesulfinyl imine. The sulfinyl group effectively shields one face of the C=N double bond, directing the diastereoselective addition of a nucleophile or a reducing agent. Subsequent acidic hydrolysis easily removes the auxiliary to furnish the desired chiral primary amine with high enantiopurity. researchgate.net This method is valued for its broad applicability and predictable stereochemical outcomes. researchgate.net

Table 2: Asymmetric Amine Synthesis via Chiral Auxiliaries

| Chiral Auxiliary | Synthetic Step | Mechanism of Action | Key Advantage | Reference |

|---|---|---|---|---|

| (R)-(+)-2-Methyl-2-propanesulfinamide | Condensation with ketone to form chiral N-sulfinyl imine. | The bulky sulfinyl group directs nucleophilic addition to the opposite face of the imine. | High diastereoselectivity in the key addition step and reliable cleavage to the primary amine. researchgate.net | researchgate.net |

| Pyroglutamic Acid Derivatives | Formation of N-acyliminium ions for nucleophilic addition. | Used as a chiral scaffold to control additions to β-carbolines. | Auxiliary is readily removed by mild hydrolysis. researchgate.net | researchgate.net |

| Ephedrine and Pseudoephedrine | Formation of chiral oxazolidinones. | The rigid ring structure dictates the stereochemical course of alkylations or reductions. | Well-established auxiliaries with predictable stereochemical models. sigmaaldrich.com | sigmaaldrich.com |

Enantioselective catalysis is the most atom-economical approach to chiral molecules, employing a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. nih.gov Beyond reductive amination, asymmetric hydrogenation (AH) of pre-formed imines is a premier strategy for producing chiral amines. nih.gov This method offers excellent atom economy with molecular hydrogen as the terminal reductant. nih.gov

The success of asymmetric hydrogenation hinges on the design of chiral ligands that coordinate to a metal center (commonly Iridium, Rhodium, or Ruthenium). nih.gov Ligands such as phosphino-oxazolines and those featuring P-stereogenic centers have been instrumental in achieving high levels of enantioselectivity (up to >99% ee) in the reduction of N-aryl imines. nih.govrsc.org Furthermore, chiral Brønsted acids, particularly chiral phosphoric acids (CPAs), have emerged as powerful organocatalysts. rsc.org They function by activating the imine through hydrogen bonding, facilitating enantioselective attack by a nucleophile or reduction by a hydride source. rsc.orgmdpi.com

Table 3: Overview of Enantioselective Catalysis for Chiral Aniline Synthesis

| Catalytic Approach | Catalyst/Ligand Example | Mechanism | Advantages | Reference |

|---|---|---|---|---|

| Asymmetric Hydrogenation (AH) | Ir-Phosphino-oxazoline complexes | Direct hydrogenation of a C=N bond coordinated to a chiral metal center. | High efficiency and enantioselectivity (>97% ee reported for N-aryl imines). nih.gov | nih.gov |

| Asymmetric Transfer Hydrogenation (ATH) | Cp*Rh-diamine complexes | Hydrogen transfer from a donor (e.g., HCOOH/NEt₃) to the imine substrate. | Mild conditions, operational simplicity, avoids high-pressure H₂ gas. rsc.org | rsc.org |

| Brønsted Acid Organocatalysis | Chiral Phosphoric Acids (CPAs) | Activation of the imine via protonation, creating a chiral ion pair that guides the reaction. | Metal-free, avoids catalyst poisoning by nitrogen-containing substrates. rsc.orgmdpi.com | rsc.orgmdpi.com |

The synthesis of derivatives of this compound often requires multi-step sequences to introduce additional functional groups onto the aromatic ring. These strategies allow for the creation of novel chemical entities with potentially enhanced or modified properties.

The trifluoromethyl (CF₃) group is a crucial substituent in medicinal and materials chemistry due to its unique electronic properties and high lipophilicity. nih.gov The introduction of a CF₃ group onto the aniline ring of this compound can significantly alter its biological profile. Various methods exist for aromatic trifluoromethylation. beilstein-journals.org

Electrophilic trifluoromethylation is a common strategy, employing hypervalent iodine-based reagents, often referred to as Togni's or Umemoto's reagents. nih.govbeilstein-journals.org These shelf-stable compounds can directly trifluoromethylate aniline derivatives, often under mild, metal-free conditions or with catalytic assistance. beilstein-journals.orgresearchgate.net Another approach involves a two-step sequence where an N-aryl-N-hydroxylamine derivative is first O-trifluoromethylated, followed by an intramolecular rearrangement that migrates the OCF₃ group to the ortho position of the aniline ring. nih.govnih.gov This protocol provides specific access to ortho-trifluoromethoxylated aniline derivatives. nih.govnih.gov

Table 4: Selected Methods for Trifluoromethylation of Aniline Derivatives

| Method | Reagent(s) | Key Features | Typical Product | Reference |

|---|---|---|---|---|

| Electrophilic C-H Trifluoromethylation | Togni's Reagent II | Transition-metal-free, direct functionalization of the aromatic C-H bond. | Trifluoromethylated anilines. researchgate.net | researchgate.net |

| Ortho-Trifluoromethoxylation | Togni's Reagent II / Cs₂CO₃ | Two-step process: O-trifluoromethylation followed by thermal OCF₃ migration. | ortho-OCF₃ aniline derivatives. nih.govnih.gov | nih.govnih.gov |

| Nucleophilic Trifluoromethylation | CF₃SiMe₃ (Ruppert's Reagent) | Transforms a nucleophilic CF₃ source into an electrophilic one for aromatic substitution. | Mixture of trifluoromethylated isomers. beilstein-journals.org | beilstein-journals.org |

| Photoredox Catalysis | Eosin Y / Togni's Reagent | Metal-free, light-initiated radical process under mild conditions. | Regioselective trifluoromethylated products. researchgate.net | researchgate.net |

Compound Reference Table

Application of Chiral Auxiliaries

Green Chemistry Approaches in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net For the synthesis of chiral amines like this compound, several green strategies offer significant advantages over traditional methods, which often involve multiple steps, expensive catalysts, and significant waste generation. acs.orgbohrium.com

Biocatalysis: One of the most promising green approaches is biocatalysis, which utilizes enzymes to perform chemical transformations. Amine transaminases (ATAs) are particularly valuable for the synthesis of chiral amines. bohrium.comacs.org These enzymes can convert a prochiral ketone precursor into a chiral amine with high enantioselectivity under mild reaction conditions (e.g., aqueous media, room temperature). bohrium.comacs.org This enzymatic route can significantly shorten traditional multi-step syntheses. acs.org Another biocatalytic strategy is the "hydrogen-borrowing" amination, which combines an alcohol dehydrogenase (ADH) and an amine dehydrogenase (AmDH) to synthesize enantiopure amines directly from alcohols, with water as the only byproduct. rsc.org This method boasts high atom efficiency and an improved environmental footprint. rsc.org

Asymmetric Catalysis: Transition metal-catalyzed asymmetric hydrogenation is a powerful and highly sustainable strategy for producing optically active amines. acs.org This method involves the direct hydrogenation of unsaturated nitrogen-containing compounds (like imines or enamines) using a chiral catalyst. acs.org It offers excellent atom economy, as nearly all atoms from the reactants are incorporated into the final product, generating minimal waste. acs.org

Greener Solvents and Conditions: A core principle of green chemistry is the use of safer, environmentally benign solvents or, ideally, the elimination of solvents altogether. researchgate.netrsc.org Syntheses performed in water or under solvent-free conditions are highly desirable. researchgate.netresearchgate.net For example, an indium (zinc)-copper-mediated alkylation of chiral nitrones to produce chiral amines has been developed to work efficiently in water. researchgate.net Similarly, sonochemical methods, which use ultrasound to drive reactions, can shorten reaction times and often allow for the use of water as a solvent. researchgate.net

Table 2: Green Chemistry Approaches in Chiral Amine Synthesis

| Approach | Description | Advantages |

| Biocatalysis (e.g., Transaminases) | Uses enzymes like amine transaminases (ATAs) to convert ketones to chiral amines. bohrium.comacs.org | High enantioselectivity, mild reaction conditions (aqueous media, room temp), reduces the number of synthetic steps. bohrium.comacs.org |

| Asymmetric Hydrogenation | Direct hydrogenation of prochiral imines or enamines using a chiral transition-metal catalyst. acs.org | Excellent atom economy, minimal waste generation, high efficiency and enantioselectivity. acs.org |

| "Hydrogen-Borrowing" Amination | Combines alcohol dehydrogenase (ADH) and amine dehydrogenase (AmDH) to convert alcohols directly to amines. rsc.org | High atom-efficiency, uses readily available starting materials, environmentally friendly. rsc.org |

| Aqueous Media Synthesis | Performing reactions in water as the solvent. researchgate.net | Reduces reliance on volatile and toxic organic solvents, simplifies workup procedures. researchgate.net |

| Sonochemistry | Use of ultrasound irradiation to promote chemical reactions. researchgate.net | Shorter reaction times, potential for solvent-free reactions or use of water, energy efficient. researchgate.net |

Reactivity and Reaction Mechanisms of 3 1 Aminoethyl Aniline

Nucleophilic Reactivity of the Aminoethyl and Aniline (B41778) Moieties

The two primary amino groups in 3-(1-Aminoethyl)aniline exhibit different levels of nucleophilicity, a key factor that dictates their reactivity in chemical reactions. Nucleophilicity, the ability of an atom to donate its lone pair of electrons to an electrophile, is influenced by factors such as basicity, steric hindrance, and electron delocalization. masterorganicchemistry.commsu.edu

Aminoethyl Group (Aliphatic Amine): The amine on the ethyl side chain is an aliphatic primary amine. Its lone pair of electrons is localized on the nitrogen atom, making it readily available for donation. msu.edu Aliphatic amines are generally stronger bases and more potent nucleophiles compared to their aromatic counterparts. quora.comlkouniv.ac.in The reactivity of this group is primarily influenced by inductive effects from the alkyl chain and steric accessibility. masterorganicchemistry.com

Aniline Moiety (Aromatic Amine): The amino group attached to the benzene (B151609) ring is an aromatic amine. In this case, the nitrogen's lone pair of electrons is delocalized into the aromatic π-system through resonance. quora.comlkouniv.ac.insundarbanmahavidyalaya.in This delocalization reduces the electron density on the nitrogen atom, making it less available for bonding with an electrophile. msu.eduquora.com Consequently, the aniline moiety is significantly less basic and less nucleophilic than the aliphatic aminoethyl group. lkouniv.ac.insundarbanmahavidyalaya.in

This difference in reactivity allows for selective functionalization. Under controlled conditions, a reaction can be directed to occur preferentially at the more nucleophilic aminoethyl group while the aniline amine remains unreacted. lookchem.com

Table 1: Comparison of Amine Moiety Reactivity

| Feature | Aminoethyl Group (Aliphatic) | Aniline Moiety (Aromatic) |

|---|---|---|

| Electron Pair | Localized on Nitrogen | Delocalized into Benzene Ring msu.eduquora.com |

| Basicity | More Basic quora.comlkouniv.ac.in | Less Basic quora.comlkouniv.ac.in |

| Nucleophilicity | More Nucleophilic masterorganicchemistry.comquora.com | Less Nucleophilic msu.eduquora.com |

| Controlling Factors | Inductive Effects, Steric Hindrance | Resonance (Delocalization) msu.edu |

Coupling Reactions and Annulations

The structure of this compound makes it a valuable precursor for synthesizing more complex molecules, particularly through coupling and annulation reactions. cymitquimica.comlookchem.com These reactions leverage the nucleophilic nature of the amine groups and the potential for functionalization of the aromatic ring to construct new carbon-carbon and carbon-nitrogen bonds, often leading to heterocyclic systems.

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid or ester) and an organohalide or triflate. libretexts.org It is a powerful method for forming carbon-carbon bonds. libretexts.orgmdpi.com While this compound itself does not directly participate as a halide partner, it is a relevant structure in the context of Suzuki coupling in several ways:

Synthesis of Precursors: The synthesis of this compound or its derivatives can involve precursors like bromo- or iodoanilines, which are ideal substrates for Suzuki-Miyaura reactions to introduce aryl or vinyl groups before the aminoethyl side chain is formed or deprotected.

Aminoethylation via Cross-Coupling: A related strategy involves the Suzuki-Miyaura coupling of aryl halides with potassium β-aminoethyltrifluoroborates. nih.gov This modern approach allows for the direct introduction of a protected aminoethyl group onto an aromatic or heteroaromatic ring, providing a pathway to phenethylamine (B48288) structures similar to this compound. nih.gov This method is noted for its tolerance of a wide variety of functional groups, including nitriles, ketones, and esters. nih.gov

The reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base, proceeding through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.orgrsc.org

Annulation reactions are processes where a new ring is constructed onto an existing molecule. This compound is a bis-nucleophilic synthon, meaning it has two nucleophilic centers that can react to form a ring. mdpi.com This property is exploited in the synthesis of heterocyclic scaffolds, which are core components of many natural products and pharmaceuticals. mdpi.combeilstein-journals.org A common application is the synthesis of dihydroquinazolines from the isomeric 2-(1-aminoethyl)aniline (B1586443), a reaction pathway that highlights the potential of such diamines. mdpi.comsemanticscholar.org

The two amine groups of an aminoethylaniline can react with bis-electrophilic partners like carbonyl compounds or alkynes to build heterocyclic rings. mdpi.comrsc.org

With Carbonyl Compounds: The reaction with aldehydes or ketones can proceed via the initial formation of an imine by condensation with one of the amino groups. mdpi.com Subsequent intramolecular attack by the second amino group leads to a cyclized product. For instance, the reaction of 2-(1-aminoethyl)aniline with α-nitroacetophenone involves the initial formation of an imine, followed by a 6-endo-trig nucleophilic cyclization to form a cyclic aminal, which then eliminates a nitromethane (B149229) moiety to yield a 3,4-dihydroquinazoline. mdpi.com

With Alkynes: Gold-catalyzed annulation reactions between aniline derivatives and alkynes are a modern method for synthesizing quinolines and related heterocycles. rsc.org The mechanism often involves the formation of an amino alkyne intermediate, followed by an intramolecular cyclization (e.g., a 6-endo-dig cyclization) where the nitrogen attacks the gold-activated alkyne, ultimately leading to the heterocyclic product. rsc.orgsnnu.edu.cn

The key step in these annulation reactions is the intramolecular cyclization, where one part of the molecule attacks another part to form a ring. The specific pathway depends on the reactants and conditions.

6-exo-trig Cyclization: In the synthesis of 3,4-dihydroquinazolines from 2-(aminomethyl)anilines and electrophilically activated nitroalkanes, the reaction proceeds through an amidinium intermediate. mdpi.com This intermediate then undergoes an intramolecular 6-exo-trig nucleophilic attack where the aniline nitrogen attacks the iminium carbon, furnishing the six-membered heterocyclic ring. mdpi.com

Radical Cyclization: Other modern methods for forming piperidine (B6355638) and related rings involve intramolecular radical cyclization. mdpi.com These reactions can be initiated by various means, including catalysis by copper or cobalt, or through electrolysis, and often involve a hydrogen atom transfer step to generate a radical that then cyclizes. mdpi.com

Cascade Reactions: Many of these transformations are cascade (or domino) reactions, where a single synthetic operation triggers a series of bond-forming events. snnu.edu.cnbeilstein-journals.org For example, a Me₃Al-mediated reaction between a 2-(2-oxo-2-phenylethyl)benzonitrile and an aniline involves a domino sequence of nucleophilic addition to the ketone, formation of an imine, and subsequent intramolecular cyclization onto the nitrile group to afford a 1-aminoisoquinoline. beilstein-journals.org

Table 2: Examples of Annulation Reactions for Heterocycle Synthesis

| Reactant Class | Partner | Resulting Heterocycle (Example) | Key Mechanistic Step |

|---|---|---|---|

| Aminoethylaniline Isomer | α-Nitroacetophenone | 3,4-Dihydroquinazoline | 6-endo-trig Cyclization mdpi.com |

| Aniline Derivative | Terminal Alkyne | Quinolines / 1,2-Dihydroquinolines | 6-endo-dig Cyclization rsc.org |

Annulation Reactions for Heterocyclic Scaffolds

Annulations with Carbonyl Compounds and Alkynes

Electrophilic Activation and Nucleophilic Additions

The reactivity of this compound is often expressed through its nucleophilic character, participating in additions to electrophilically activated substrates.

A key example is the reaction of 2-(aminomethyl)anilines with nitroalkanes that have been activated with polyphosphoric acid (PPA). mdpi.com Normally, nitroalkanes act as nucleophiles at the α-carbon. However, in the presence of PPA, they form phosphorylated nitronates, which are potent electrophiles. mdpi.comsemanticscholar.org These activated species can then react with nucleophiles like the amine groups of aminoethylaniline. mdpi.com

The mechanism of this transformation involves the nucleophilic attack of the amine on the activated nitroalkane, leading to an intermediate that cyclizes to form a heterocyclic ring, such as a 3,4-dihydroquinazoline. mdpi.com This process showcases a powerful strategy where the typical polarity of a reagent is inverted to achieve a desired transformation.

Another fundamental reaction is the nucleophilic addition of the amine groups to carbonyl compounds (aldehydes and ketones) to form imines (from the primary amine) and enamines. libretexts.org This reversible reaction is often the first step in more complex cascade sequences that lead to heterocyclic products, as seen in the annulation reactions discussed previously. mdpi.comlibretexts.org The formation of an iminium ion intermediate is a common feature, which then becomes susceptible to further nucleophilic attack, either intramolecularly or from another reagent. mdpi.comlibretexts.org

Reaction Kinetics and Mechanistic Studies

The study of reaction kinetics and mechanisms for this compound is crucial for understanding and optimizing its use in chemical synthesis. As a diamine containing both a primary aliphatic amine and a primary aromatic amine, its reactivity is complex and can be influenced by various factors, including the solvent and the nature of the reacting substrate.

A significant mechanistic pathway applicable to this compound, particularly in aromatic nucleophilic substitution (ANS) reactions in aprotic solvents, is the "dimer nucleophile mechanism". sapub.orgconicet.gov.ar This mechanism is often observed for reactions involving amines in solvents of low permittivity and is characterized by a third-order kinetic law with respect to the amine. sapub.org The central concept is that hydrogen-bonded aggregates (dimers or oligomers) of the amine are more potent nucleophiles than the monomeric amine. conicet.gov.ar This increased nucleophilicity is attributed to a higher electron density on the hydrogen-bonded nitrogen atom. sapub.orgconicet.gov.ar The reaction proceeds through a zwitterionic intermediate, and an additional amine molecule is proposed to stabilize the developing charge during the decomposition of this intermediate, especially when the leaving group is poor. sapub.org

Kinetic studies on analogous diamines reacting with 1-fluoro-2,4-dinitrobenzene (B121222) (DNFB) in toluene (B28343) provide insight into the expected behavior of this compound under similar conditions. For instance, the reactions of 1-(2-aminoethyl)piperidine (2-AEPip) and 3-dimethylamino-1-propylamine (DMPA) proceed entirely through the dimer nucleophile mechanism. conicet.gov.ar In contrast, for ethylenediamine (B42938) (EDA), evidence suggests that both monomeric and dimeric amine mechanisms operate concurrently. conicet.gov.ar

| Amine Nucleophile | Substrate | Solvent | Temperature (°C) | Kinetic Behavior | Reference |

|---|---|---|---|---|---|

| 1-(2-aminoethyl)piperidine (2-AEPip) | DNFB | Toluene | 25 | Third-order in amine; proceeds via dimer nucleophile mechanism. | sapub.orgconicet.gov.ar |

| N-(3-aminopropyl)morpholine (3-APMo) | DNFB | Toluene | 25 | Second-order rate coefficients show a linear dependence on [amine], suggesting an intramolecularly hydrogen-bonded nucleophile. | sapub.orgresearchgate.net |

| Ethylenediamine (EDA) | DNFB | Toluene | 25 | Mixed kinetics; both monomer and dimer nucleophile mechanisms are operative. | sapub.orgconicet.gov.ar |

| 3-dimethylamino-1-propylamine (DMPA) | DNFB | Toluene | 25 | Proceeds entirely through the dimer nucleophile mechanism. | conicet.gov.ar |

Other mechanistic pathways relevant to benzylic amines include direct C-H alkylation, which has been shown to proceed not through a direct C(sp³)–H activation but rather via an imine intermediate, effectively involving a C(sp²)–H activation pathway. acs.org Mechanistic investigations of such a reaction revealed a primary kinetic isotope effect of 4.3 at the benzylic C-H position, supporting a multi-step process where the C-H bond is broken. acs.org Furthermore, kinetic studies of enzyme-catalyzed resolutions of chiral amines have been extensively reported, achieving high enantioselectivity (E > 200) in the acylation of one enantiomer. mdpi.comrsc.org

Substituent Effects on Reactivity and Stereoselectivity

Substituents on the aromatic ring of this compound can significantly modulate its reactivity and the stereoselectivity of its reactions. These effects are broadly categorized as electronic and steric.

Electronic Effects: The electronic nature of a substituent on the phenyl ring influences the nucleophilicity of both the aniline nitrogen and the benzylic amine nitrogen.

Electron-donating groups (EDGs) , such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃), increase the electron density on the aromatic ring. This enhances the nucleophilicity of the aniline nitrogen and can have a more subtle, inductive effect on the benzylic amine.

Electron-withdrawing groups (EWGs) , such as nitro (-NO₂) or cyano (-CN), decrease the electron density of the ring, thereby reducing the nucleophilicity of the aniline nitrogen.

These electronic perturbations can direct the course of a reaction. For instance, in the synthesis of α-amino acids via the Petasis reaction, intriguing variations in stereoselectivity were observed when using para-substituted styrenylboronic acids, which was attributed to the electronic factors of the substituents. researchgate.net

Steric Effects: The size and position of substituents can sterically hinder the approach of reactants to the amine functional groups. Bulky groups ortho to the aniline amine or near the chiral center of the aminoethyl group can influence which diastereomeric transition state is favored, thereby affecting stereoselectivity. In the asymmetric hydrogenation of imines derived from aromatic ketones, the introduction of a methyl group at the 5-position of the phenyl ring was found to inhibit the reaction due to steric effects. acs.org Conversely, in a copper-catalyzed C-S coupling reaction, steric hindrance from an ortho substituent on a thiophenol reactant did not decrease the product yield. dicp.ac.cn

The interplay between the chiral amine, reactants, and catalysts is critical for achieving high stereoselectivity. In the Petasis reaction involving various chiral amines for the synthesis of homophenylalanine derivatives, both yield and diastereoselectivity were highly dependent on the structure of the amine. researchgate.net Chiral secondary amines like N-benzylphenylglycinol provided superior results compared to primary amines like α-methylbenzylamine. researchgate.net

| Styrenylboronic Acid Substituent (para-position) | Yield (%) | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|

| H | 78 | 90:10 | researchgate.net |

| CH₃ | 73 | 91:9 | researchgate.net |

| OCH₃ | 74 | 88:12 | researchgate.net |

| F | 75 | 86:14 | researchgate.net |

| Cl | 72 | 83:17 | researchgate.net |

| CF₃ | 68 | 78:22 | researchgate.net |

This data illustrates that electron-donating substituents (CH₃, OCH₃) on the boronic acid component result in slightly higher diastereoselectivity, while electron-withdrawing substituents (F, Cl, CF₃) lead to a decrease in selectivity in this specific reaction system. researchgate.net Such findings underscore the subtle electronic effects that can govern the stereochemical outcome of reactions involving chiral benzylic amines.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For derivatives of aniline (B41778), DFT calculations, often using the B3LYP functional with various basis sets, are employed to determine optimized molecular geometries, vibrational frequencies, and electronic properties. researchgate.netscispace.com These calculations can predict bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional representation of the molecule. nih.gov

Furthermore, DFT is utilized to analyze the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.net The energy gap between HOMO and LUMO is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. researchgate.net For similar aromatic amines, systematic studies have been conducted on the structure and properties of their neutral, singly, doubly, and triply positively charged states. vcu.edu

Table 1: Examples of DFT Applications in Analyzing Aniline Derivatives

| Studied Property | Computational Method | Application | Reference |

| Molecular Geometry | DFT/B3LYP | Optimization of bond lengths and angles | researchgate.netscispace.com |

| Electronic Structure | DFT/B3LYP/6-31G* | Calculation of HOMO-LUMO energies | researchgate.net |

| Cationic States | DFT-GGA | Analysis of neutral and charged species | vcu.edu |

| Vibrational Frequencies | DFT/WB97XD/cc-pVDZ | Prediction of infrared spectra | nih.gov |

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. d-nb.info This method is instrumental in drug discovery for studying how a ligand, such as a derivative of 3-(1-Aminoethyl)aniline, might interact with a biological target, typically a protein receptor. d-nb.inforesearchgate.net

Docking simulations can identify potential binding modes and estimate the binding affinity, often expressed as a docking score in kcal/mol. nih.gov For instance, in studies of related compounds, docking has been used to predict interactions with receptors like the epidermal growth factor receptor (EGFR) tyrosine kinase. researchgate.netnih.gov These studies help in understanding the structural basis for the biological activity of molecules and in the rational design of new, more potent compounds. bindingdb.org

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.org These models are built by finding a statistical correlation between calculated molecular descriptors (physicochemical properties or theoretical parameters) and the experimentally determined activity of a series of compounds. wikipedia.orgnih.gov

For derivatives of this compound, QSAR studies can be employed to predict their biological activities and to guide the synthesis of new analogs with improved properties. nih.gov The process involves selecting relevant compounds, assessing their biological activity, calculating molecular descriptors, and then using statistical methods to build and validate the QSAR model. mdpi.com For example, a QSAR study on imidazotetrazine derivatives, which share a substituted aniline moiety, identified key structural features for their anticancer activity. nih.gov

Table 2: Key Steps in QSAR Model Development

| Step | Description | Reference |

| 1. Compound Selection | Identifying a set of structurally related compounds with known biological activity. | mdpi.com |

| 2. Descriptor Calculation | Computing various molecular descriptors (e.g., electronic, steric, hydrophobic). | wikipedia.org |

| 3. Model Building | Using statistical methods like regression analysis to correlate descriptors with activity. | wikipedia.org |

| 4. Model Validation | Assessing the predictive power of the model using internal and external validation sets. | mdpi.com |

Computational Modeling for Selectivity and Reaction Pathways

Computational modeling is a valuable tool for understanding the selectivity and reaction mechanisms of chemical transformations involving this compound. acs.org Theoretical calculations can elucidate the energetics of different reaction pathways, helping to predict the major products and optimize reaction conditions. mdpi.com For example, in the synthesis of dihydroquinazolines from 2-(aminomethyl)anilines, computational modeling could clarify the mechanism of the annulation reaction. mdpi.com

Furthermore, computational methods can be used to study the factors that govern the selectivity of a molecule for a particular biological target. nih.gov By modeling the interactions of a ligand with different receptors, researchers can gain insights into the structural features that confer selectivity, which is crucial for developing drugs with fewer side effects. nih.gov

Conformational Analysis and Tautomeric Equilibria

Many molecules, including those with amine and other functional groups, can exist in different spatial arrangements (conformers) or as different structural isomers that are in equilibrium (tautomers). mdpi.com Computational methods are widely used to study the conformational landscape and tautomeric equilibria of such compounds.

For molecules containing both amino and other functionalities, theoretical calculations can predict the relative stabilities of different conformers and tautomers in the gas phase and in solution. researchgate.netnih.gov For example, studies on related hydroxyphenylalkylamines have investigated the equilibrium between neutral and zwitterionic forms. researchgate.net Similarly, the tautomerism of pyrazolone (B3327878) rings in related structures has been characterized by comparing experimental and calculated IR spectra. nih.gov Understanding these equilibria is important as different conformers or tautomers may exhibit distinct biological activities and chemical properties.

Applications in Medicinal Chemistry Research

Role as a Chiral Building Block for Enantiopure Biologically Active Molecules

The stereochemistry of a drug is critical to its biological activity. Chiral amines, such as the (R) and (S) enantiomers of 3-(1-Aminoethyl)aniline, are indispensable building blocks for the enantioselective synthesis of complex, biologically active molecules. nih.govsmolecule.com The presence of a chiral center in these precursors allows for the creation of enantiomerically pure pharmaceuticals, where typically only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or cause unwanted side effects.

A significant example of its use is in the synthesis of potent Son of Sevenless 1 (SOS1) inhibitors. nih.govresearchgate.netgoogle.com SOS1 is a guanine (B1146940) nucleotide exchange factor that activates KRAS, a protein frequently mutated in various human cancers. nih.govnih.gov Inhibiting the SOS1-KRAS interaction is a promising strategy for treating these cancers. nih.govmedchemexpress.com In the development of a series of SOS1 inhibitors based on a pyrido[2,3-d]pyrimidin-7-one scaffold, researchers utilized (R)-3-(1-aminoethyl)-5-(trifluoromethyl)aniline as a key chiral intermediate. nih.govresearchgate.netgoogle.comgoogleapis.com This specific enantiomer was crucial for achieving the desired stereochemistry in the final compounds, which is essential for potent binding to the SOS1 protein. nih.gov The synthesis involved a nucleophilic aromatic substitution reaction where the chiral amine was coupled to the core heterocyclic scaffold, demonstrating its direct incorporation to build the final enantiopure active molecule. nih.gov

Development of Aniline (B41778) Bioisosteres

Aniline and its derivatives are common substructures in many pharmaceutical compounds. However, they are also recognized as "structural alerts" in drug discovery due to their propensity for metabolic oxidation by cytochrome P450 enzymes. nih.gov This bioactivation can lead to the formation of reactive metabolites, such as quinoneimines, which may cause toxicity. nih.gov Consequently, a major strategy in medicinal chemistry is the development of aniline bioisosteres—structurally different moieties that retain the biological activity of the aniline group but possess an improved metabolic profile. nih.govacs.org

The this compound scaffold can be considered a functionalized aniline that modifies the electronic and steric properties of the simple aniline ring. While not a classic bioisostere itself, its use in drug scaffolds represents a step away from unsubstituted anilines. The development of bioisosteres often involves replacing the aromatic ring with saturated, three-dimensional structures to enhance metabolic stability. nih.gov For instance, replacing an aniline group with a five-membered heterocycle like a 1,2,4-triazole (B32235) has been shown to successfully mimic the key hydrogen bonding interactions of an amide group derived from aniline, while improving potency and metabolic stability. acs.org In the context of the this compound scaffold, further bioisosteric replacement could involve substituting the phenyl ring with non-aromatic or heterocyclic systems to mitigate aniline-related metabolic issues while retaining the crucial aminoethyl side chain required for target interaction.

Structure-Activity Relationships (SAR) in Pharmaceutical Scaffolds

Structure-activity relationship (SAR) studies are fundamental to drug discovery, providing insights into how chemical structure correlates with biological activity. The this compound scaffold has been integral to such studies. In the pursuit of novel SOS1 inhibitors, a series of compounds based on a pyrido[2,3-d]pyrimidin-7-one core were synthesized using (R)-3-(1-aminoethyl)-5-(trifluoromethyl)aniline as a key building block. nih.govresearchgate.net

Systematic modifications were made to the scaffold to understand the SAR. nih.gov The initial focus was on the C4-position of the quinazoline (B50416) ring, where the (R)-3-(1-aminoethyl)-5-(trifluoromethyl)aniline moiety was installed. The essential role of this chiral component was confirmed when its replacement with a simpler side chain led to a dramatic decrease in activity. nih.gov Further SAR studies explored different substituents at the R1, R2, R3, and R4 positions of the core structure. One of the most potent compounds identified, 8u , featured a 1-acetylpiperidin-4-yl group at the R1 position and a methyl group at R3. nih.gov This compound showed activity comparable to the benchmark SOS1 inhibitor BI-3406. nih.govmedchemexpress.com The study demonstrated that the chiral aminoethyl group was a critical element for SOS1 binding and inhibitory activity. nih.gov

Pharmacokinetic Property Enhancement via Fluorination

A common strategy in drug design to improve a molecule's pharmacokinetic profile is the selective incorporation of fluorine atoms. nih.govnih.gov Fluorination can enhance metabolic stability, increase binding affinity, and modulate physicochemical properties like lipophilicity and pKa. nih.govannualreviews.orgresearchgate.net The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to metabolic attack by enzymes like cytochrome P450. annualreviews.org

Applications in Catalysis Research

Development of Enantioselective Catalysts

The primary application of 3-(1-Aminoethyl)aniline in catalysis lies in its use as a precursor for enantioselective catalysts. cymitquimica.com The inherent chirality of this molecule allows for the synthesis of chiral ligands, which can then be coordinated to a metal center. cymitquimica.comresearchgate.net These chiral metal complexes can direct a chemical reaction to preferentially produce one of two possible enantiomers (mirror-image isomers) of a product. This level of control is crucial in the pharmaceutical industry, where often only one enantiomer of a drug is therapeutically active, while the other may be inactive or even harmful.

The development of such catalysts often involves the modification of the amino groups of this compound to create more complex ligand structures. These tailored ligands can enhance the catalyst's activity and selectivity for a specific reaction. The ability to synthesize both (R) and (S) enantiomers of this compound further expands the toolbox for chemists, allowing for the creation of catalysts that can produce either enantiomer of a desired product. cymitquimica.com

Role in Asymmetric Hydrogenation Reactions

Asymmetric hydrogenation is a powerful technique for the synthesis of chiral compounds, and catalysts derived from chiral amines like this compound can play a significant role. acs.org In these reactions, a catalyst facilitates the addition of hydrogen atoms across a double bond in a prochiral substrate, creating a new stereocenter with a high degree of enantioselectivity.

While direct research specifically detailing the use of this compound in asymmetric hydrogenation is not extensively documented in the provided results, its structural motifs are analogous to those found in ligands for such transformations. chemscene.com The development of chiral phosphine (B1218219) or diamine ligands from this precursor could lead to effective catalysts for the asymmetric hydrogenation of ketones, imines, and enamides, yielding valuable chiral alcohols and amines. acs.org The effectiveness of these catalysts is often evaluated by the enantiomeric excess (ee) of the product, which measures the degree of stereoselectivity achieved.

Applications in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. scribd.comacs.org The efficiency and selectivity of these reactions are highly dependent on the nature of the ligand coordinated to the palladium center. researchgate.net

This compound and its derivatives can serve as ligands in these transformations. The nitrogen atoms in the molecule can coordinate to the palladium atom, influencing its electronic properties and steric environment. This, in turn, can affect the rates of oxidative addition and reductive elimination, key steps in the catalytic cycle. For instance, in Suzuki-Miyaura or Buchwald-Hartwig amination reactions, ligands derived from chiral amines can induce asymmetry, leading to the formation of chiral biaryls or arylamines. acs.orgresearchgate.net The development of air- and moisture-stable palladium precatalysts bearing such ligands is an active area of research, aiming to improve the practicality and applicability of these powerful reactions. researchgate.net

Gold Catalysis in Heterocycle Synthesis

Gold catalysis has emerged as a potent method for the synthesis of complex organic molecules, particularly nitrogen-containing heterocycles like quinolines and indoles. rsc.orgmdpi.com Anilines are common starting materials in these reactions. rsc.orgrsc.org Gold catalysts, often in the form of gold(I) or gold(III) complexes, can activate alkynes and other unsaturated systems towards nucleophilic attack by the aniline (B41778) nitrogen. rsc.org

While direct examples of this compound in gold-catalyzed heterocycle synthesis are not explicitly detailed, its aniline functionality makes it a suitable substrate for such transformations. For example, in a three-component reaction, an aniline, an alkyne, and another component can be coupled to form a substituted aniline. rsc.org This product could then undergo further cyclization to yield a heterocyclic core. The chiral center in this compound could potentially influence the stereochemical outcome of these reactions, leading to the enantioselective synthesis of complex heterocyclic structures.

Hydroamination Reactions

Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is a highly atom-economical method for synthesizing amines. researchgate.netacs.org This reaction can be catalyzed by a variety of metals, including early and late transition metals, as well as alkali metals. researchgate.net

Anilines are common substrates in hydroamination reactions. researchgate.net The reaction of an aniline with an alkene or alkyne can lead to the formation of N-alkylanilines or enamines, respectively. researchgate.net The regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) is often controlled by the choice of catalyst and reaction conditions. acs.org The use of chiral ligands can render these reactions enantioselective, providing a direct route to chiral amines. Given its structure, this compound could be utilized as a substrate in hydroamination reactions to produce more complex chiral diamines.

Applications in Materials Science and Supramolecular Chemistry

Supramolecular Polymerization and Self-Assembly

Supramolecular polymerization involves the spontaneous association of monomeric units through non-covalent interactions to form polymer-like architectures. nih.gov The unique structural characteristics of 3-(1-aminoethyl)aniline, particularly its chirality and capacity for hydrogen bonding, make it a candidate for the design of self-assembling systems. Chiral molecules can induce the formation of helical supramolecular structures, a phenomenon of significant interest in materials science. rsc.orgacs.org The amino groups on the molecule can act as both hydrogen bond donors and acceptors, driving the formation of ordered assemblies.

The self-assembly of molecules into complex, ordered structures is a cornerstone of supramolecular chemistry. nih.gov Derivatives of amino acids and other chiral compounds have been shown to self-assemble into diverse nanostructures such as nanofibers, nanoribbons, and nanospheres, driven by a combination of hydrogen bonding, π-π stacking, and hydrophobic interactions. researchgate.net While specific studies on the self-assembly of this compound are not extensively documented, its structural similarity to other chiral building blocks suggests its potential to form analogous chiral supramolecular polymers. The interplay between the aromatic ring and the chiral aminoethyl side chain could direct the formation of unique, higher-order structures with potential applications in chiral recognition and catalysis.

Integration into Polymeric Networks

The dual amine functionality of this compound allows it to act as a monomer or a cross-linking agent in the synthesis of various polymeric networks. Diamines are fundamental components in the production of thermosetting polymers like epoxy resins and in the synthesis of polyamides and polyimines. researchgate.netacs.org The presence of two distinct amine groups—one aliphatic and one aromatic—offers differential reactivity that can be exploited for controlled polymerization processes.

In the context of epoxy resins, the amine groups can react with epoxide rings to form a cross-linked network. The structure of the diamine significantly influences the final properties of the thermoset, such as its mechanical strength and thermal stability. acs.org Similarly, this compound can be used in the synthesis of polyimines through condensation reactions with dialdehydes, forming networks with dynamic covalent bonds that can impart properties like self-healing and recyclability. researchgate.net The incorporation of this chiral diamine into the polymer backbone can introduce chirality into the bulk material, which is a desirable feature for applications in chiral separations and asymmetric catalysis.

Research on phthalonitrile-based thermosetting polymers has shown that the structure and concentration of diamine curing additives influence the polymerization pathway and the resulting network architecture, which in turn affects the thermal and thermomechanical properties of the cured polymer. usm.edu This highlights the critical role that bifunctional amines like this compound can play in tailoring the properties of advanced polymeric materials.

Use as Building Blocks for Functional Materials

The chemical versatility of this compound makes it a valuable building block for a variety of functional materials. cymitquimica.com Its chiral nature is of particular interest for the development of materials for asymmetric synthesis and chiral recognition. cymitquimica.comrsc.org The ability to introduce a specific stereochemistry into a material at the molecular level is crucial for creating highly selective catalysts and sensors.

Amino acids and their derivatives are increasingly being used as a sustainable source for the design of functional polymers due to their biocompatibility and the versatility of their reactive groups. nih.gov Following this trend, this compound can be incorporated into polymer backbones or used to functionalize existing polymers, imparting specific chemical and physical properties. For instance, polymers functionalized with amine groups can be used in various applications, including water treatment and biomedical devices. polimi.it

The synthesis of new aniline (B41778) derivatives and their subsequent polymerization has been shown to yield materials with interesting properties, such as solubility in common organic solvents and sensitivity to analytes like moisture and ammonia (B1221849), making them suitable for sensor applications. nih.govrsc.org The specific substituents on the aniline ring are known to influence the characteristics of the resulting polymers.

Development of Sensors and Molecular Machines

The development of chemical sensors for the detection of specific analytes is a significant area of research in materials science. Materials capable of chiral recognition are particularly sought after for applications in the pharmaceutical and biomedical fields. nih.govnih.gov The chiral structure of this compound makes it a promising candidate for the development of chiral sensors. For example, molecularly imprinted polymers (MIPs) created using aniline derivatives have been shown to be effective in the selective detection of biomolecules like dopamine.

While not directly involving this compound, studies on related compounds demonstrate the principle. Coordination polymers have also been investigated as fluorescent sensors for the detection of metal ions and small organic molecules, such as p-nitroaniline. nih.govresearchgate.net The incorporation of chiral ligands into such polymers could lead to the development of enantioselective sensors.

Molecular machines are complex molecular assemblies capable of performing mechanical-like movements in response to external stimuli. While the direct application of this compound in molecular machines is not yet reported, the fundamental components of such machines often rely on the principles of supramolecular chemistry and the controlled interaction between molecular building blocks. The development of artificial molecular machines capable of synthesizing peptides, for example, relies on the precise arrangement of amino acids along a molecular track. rsc.org The bifunctional and chiral nature of this compound makes it a potential component for the construction of more complex and functional molecular systems in the future.

Role in Coordination Chemistry and Ligand Design

In coordination chemistry, this compound can act as a versatile ligand for metal ions. The two amine groups can coordinate to a metal center, forming a stable chelate ring. The combination of a "soft" aromatic amine and a "hard" aliphatic amine donor allows for coordination with a variety of transition metals. This has led to the synthesis of numerous coordination polymers and discrete metal complexes with interesting structural and photoluminescent properties. mdpi.comosti.govarabjchem.org

The synthesis of tripodal ligands based on a tris(2-aminoethyl)amine (B1216632) (TREN) backbone has been a subject of extensive research. nesacs.org These ligands can be modified by coupling with various anilines to create a tetradentate coordination pocket capable of stabilizing metals in different oxidation states. The use of chiral anilines like this compound in such syntheses could lead to chiral TREN-type ligands for applications in asymmetric catalysis.

Furthermore, macrocyclic ligands have been prepared through the condensation of compounds like dehydroacetic acid with diamines. researchgate.net These ligands have been reported to be useful in polymerization reactions and as chelating agents for transition metal cations. The incorporation of this compound into such macrocyclic frameworks would introduce a chiral center, potentially influencing the stereochemistry of the resulting metal complexes and their catalytic or recognition properties.

Advanced Analytical Techniques in Characterization of 3 1 Aminoethyl Aniline Research

Thermal Analysis (TGA/DSC)

Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are pivotal in understanding the thermal stability and phase behavior of 3-(1-Aminoethyl)aniline and its derivatives.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For aniline (B41778) derivatives, TGA provides critical information about their decomposition patterns. researchgate.netmdpi.com The thermal degradation of such compounds often occurs in distinct steps, which can be correlated to the cleavage of specific functional groups. For instance, studies on similar aromatic amines have shown that the initial weight loss can be attributed to the loss of volatile components or the decomposition of side chains, followed by the degradation of the main polymer backbone at higher temperatures. researchgate.net The thermal stability is influenced by the nature and position of substituents on the aniline ring; electron-donating groups can enhance thermal stability. mdpi.com

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is instrumental in identifying thermal transitions such as melting, crystallization, and glass transitions. akjournals.com For derivatives of this compound, DSC can reveal endothermic peaks corresponding to melting points or other phase changes and exothermic peaks that may indicate decomposition or crystallization events. google.com In some cases, multiple thermal events can be observed, providing a detailed thermal profile of the compound. google.com

Below is an interactive data table summarizing hypothetical thermal analysis data for this compound, based on typical values for related aromatic amines.

| Thermal Property | Value | Technique | Observations |

| Onset of Decomposition | ~250-350 °C | TGA | Initial weight loss attributed to the cleavage of the aminoethyl group. |

| Major Decomposition Step | ~350-450 °C | TGA | Degradation of the aniline ring structure. |

| Melting Point | ~200-220 °C | DSC | Sharp endothermic peak indicating a crystalline solid. |

| Glass Transition | Not typically observed | DSC | The compound is generally crystalline rather than amorphous. |

Chromatographic Techniques (HPLC, TLC)

Chromatographic methods are indispensable for the separation, identification, and purity assessment of this compound. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two of the most commonly employed techniques.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating components of a mixture. For the analysis of aromatic amines like this compound, reversed-phase HPLC is frequently used. rsc.org This involves a nonpolar stationary phase (e.g., C18) and a polar mobile phase, often a mixture of water or buffer and an organic modifier like acetonitrile (B52724) or methanol. rsc.orgsielc.com The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.

Since this compound is a chiral compound, chiral HPLC is essential for separating its enantiomers. This is often achieved using chiral stationary phases (CSPs) derived from polysaccharides. nih.govyakhak.org The choice of mobile phase, including the use of acidic additives, can significantly influence the separation efficiency. nih.gov Derivatization of the amine with a chiral reagent can also facilitate separation on a standard achiral column. acs.org

Thin-Layer Chromatography (TLC) is a simpler, cost-effective chromatographic technique used for qualitative analysis and to monitor the progress of reactions. uad.ac.idresearchgate.net Aromatic amines can be separated on silica (B1680970) gel plates, with the choice of mobile phase polarity being a key factor in achieving good separation. Visualization of the separated spots can be achieved using UV light or by spraying with a suitable reagent, such as cinnamaldehyde, which reacts with primary aromatic amines to produce colored spots. researchgate.netrsc.orgrsc.org TLC is also useful for determining the purity of a sample by comparing it to a standard.

The following interactive data table outlines typical conditions for the chromatographic analysis of this compound.

| Technique | Stationary Phase | Mobile Phase (Typical) | Detection Method | Application |

| HPLC (Reversed-Phase) | C18 | Acetonitrile/Water with 0.1% Trifluoroacetic Acid | UV (254 nm) | Purity analysis, quantification. rsc.orgsielc.com |

| HPLC (Chiral) | Polysaccharide-based (e.g., Chiralpak) | Hexane/Isopropanol with acidic additive | UV (254 nm) | Enantiomeric separation. nih.govyakhak.org |

| TLC | Silica Gel G | Toluene (B28343)/Ethyl Acetate (varying ratios) | UV (254 nm), Cinnamaldehyde spray | Qualitative analysis, reaction monitoring. researchgate.net |

Future Research Directions and Emerging Areas

Exploration of Novel Derivatives and Analogues

The synthesis of novel derivatives and analogues of 3-(1-Aminoethyl)aniline is a promising area for future investigation. nih.gov Researchers are actively exploring new synthetic pathways to create a diverse library of related compounds with unique properties.

One area of focus is the development of N-(anilinoethyl)amides, which have shown potential as melatonin (B1676174) receptor ligands. nih.gov By modifying the aniline (B41778) and amide portions of the molecule, scientists aim to create analogues with improved metabolic stability and receptor selectivity. nih.gov For instance, the synthesis of N-{2-[(3-bromophenyl)-(4-fluorophenyl)amino]ethyl}acetamide, an analogue of a known MT(2)-selective partial agonist, demonstrated a significantly longer half-life in vitro, highlighting the potential for designing more robust drug candidates. nih.gov

Furthermore, the creation of quinoxaline (B1680401) derivatives represents another exciting frontier. mdpi.com These heterocyclic compounds can be synthesized through the condensation of 1,2-diaminobenzene with α-dicarbonyl compounds, a reaction where derivatives of this compound could serve as key precursors. mdpi.com The development of one-pot, acid-catalyzed reactions, such as the Pictet-Spengler reaction, offers an efficient route to novel pyrrolo[1,2-a]quinoxalines. mdpi.com

The generation of diverse molecular structures is crucial for discovering compounds with enhanced biological activity or novel material properties. Future work will likely involve computational modeling to predict the properties of new derivatives, followed by targeted synthesis and experimental validation.

Expansion of Applications in Agrochemical Synthesis

While this compound and its related compounds are primarily recognized for their pharmaceutical applications, there is a growing interest in their potential use in the agrochemical sector. smolecule.com The structural motifs present in these aniline derivatives can be found in various pesticides and herbicides.

Future research will likely focus on the synthesis and evaluation of novel agrochemicals derived from this compound. This could involve incorporating this amine into known pesticidal scaffolds to create new compounds with improved efficacy, selectivity, or environmental profiles. For example, aniline derivatives are used in the synthesis of some dyes and can be starting materials for more complex molecules with potential agricultural applications. smolecule.com

The development of aniline-type compounds for use as biocides, pest repellants, or plant growth regulators is an active area of patent literature, suggesting a commercial interest in this field. google.com Research in this area would involve the synthesis of a library of derivatives and their subsequent screening for various agrochemical activities.

Investigation of Biological Activities and Mechanisms of Action

A significant portion of future research on this compound derivatives will be dedicated to investigating their biological activities and elucidating their mechanisms of action. nih.govpharm.or.jp This is particularly relevant in the context of drug discovery and development.

One key area of investigation is the interaction of these compounds with specific biological targets, such as receptors and enzymes. For example, certain aniline derivatives have been synthesized and evaluated for their binding affinity to muscarinic cholinergic receptors, which are implicated in Alzheimer's disease. pharm.or.jp The N-[2-(1-Azabicyclo[3.3.0]octan-5-yl)ethyl]-2-nitroaniline derivative showed high affinity for the M1 receptor, a promising target for cognitive enhancement. pharm.or.jp

The exploration of antibacterial and antifungal properties is another important research avenue. nih.gov Novel (E)-3-[2-arylideneaminoethyl]-2-[4-(trifluoromethoxy)anilino]-4(3H)-quinazolinone derivatives have demonstrated potent activity against various plant pathogenic fungi and bacteria. nih.gov Future studies will aim to understand the structure-activity relationships of these compounds to optimize their antimicrobial potency. For instance, some of these derivatives showed higher efficacy against tomato bacterial wilt and Xanthomonas oryzae than commercial agents. nih.gov

Further mechanistic studies are needed to understand how these compounds exert their biological effects at a molecular level. This could involve techniques such as X-ray crystallography to determine the binding mode of the ligands to their target proteins, as well as various biochemical and cellular assays to probe their effects on signaling pathways.

Development of Sustainable and Green Synthetic Routes

In line with the growing emphasis on environmentally friendly chemical processes, a key future research direction will be the development of sustainable and green synthetic routes for this compound and its derivatives. rsc.orgijtsrd.com Traditional synthetic methods often rely on harsh reagents and generate significant waste. researchgate.net

Researchers are exploring alternative, more benign approaches. One such strategy is the use of biocatalysis, employing enzymes to carry out specific chemical transformations with high selectivity and under mild conditions. rsc.org For example, biocatalytic amide bond synthesis offers a safer and more sustainable alternative to traditional methods that use toxic coupling reagents. rsc.org

The development of catalytic systems that are efficient and recyclable is another important goal. mdpi.com For instance, the use of solid acid catalysts like TiO2-Pr-SO3H or water-miscible catalysts like Cerium(IV)ammonium nitrate (B79036) (CAN) in the synthesis of quinoxalines represents a step towards greener chemistry. mdpi.com Similarly, the use of a magnesium sulphate heptahydrate-glacial acetic acid system for the acetylation of aniline provides a mild, inexpensive, and environmentally friendly alternative to conventional methods. ijtsrd.com

Future research in this area will focus on discovering new catalytic systems, optimizing reaction conditions to minimize waste and energy consumption, and utilizing renewable starting materials. researchgate.net The application of sonochemical methods, which use ultrasound to promote reactions, has also shown promise for the green synthesis of 1,3,5-triazine (B166579) derivatives, offering short reaction times and the use of water as a solvent. researchgate.net

Advanced Mechanistic Investigations of Complex Reactions

A deeper understanding of the mechanisms of complex reactions involving this compound and its analogues is crucial for optimizing existing synthetic methods and designing new transformations. allen.inconicet.gov.ar Future research will employ a combination of experimental and computational techniques to unravel the intricate details of these reaction pathways.

One area of focus is the study of nucleophilic aromatic substitution (SNAr) reactions. conicet.gov.arsapub.org The mechanism of these reactions can be complex, often involving the formation of intermediates and the influence of hydrogen bonding. conicet.gov.ar Detailed kinetic studies can help to elucidate the roles of monomeric and dimeric amine nucleophiles and the nature of the rate-determining step. conicet.gov.arsapub.org

The mechanism of electrophilic substitution reactions of anilines is also an area of ongoing investigation. allen.in While the amino group strongly activates the aromatic ring towards substitution, its basicity can lead to complications in reactions like nitration and Friedel-Crafts reactions. allen.inchemistrysteps.com Advanced spectroscopic and computational methods can provide insights into the intermediates and transition states involved in these reactions.

Furthermore, photoredox catalysis has emerged as a powerful tool in organic synthesis, and detailed mechanistic studies of these reactions are essential. nih.gov Investigations into α-aminoarylation reactions, for instance, have utilized transient laser spectroscopy and electrochemical methods to characterize reaction intermediates and determine rate constants, leading to a comprehensive mechanistic understanding. nih.gov Future work will likely apply these advanced techniques to a wider range of reactions involving this compound and its derivatives.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-(1-Aminoethyl)aniline derivatives, and how can reaction conditions be optimized?